Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-
CAS No.: 1256628-09-7
Cat. No.: VC16394443
Molecular Formula: C15H26N2O2
Molecular Weight: 266.38 g/mol
* For research use only. Not for human or veterinary use.
![Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- - 1256628-09-7](/images/structure/VC16394443.png)
Specification
CAS No. | 1256628-09-7 |
---|---|
Molecular Formula | C15H26N2O2 |
Molecular Weight | 266.38 g/mol |
IUPAC Name | 3-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylpropan-1-amine |
Standard InChI | InChI=1S/C15H26N2O2/c1-4-17(5-2)9-6-10-19-15-11-13(12-16)7-8-14(15)18-3/h7-8,11H,4-6,9-10,12,16H2,1-3H3 |
Standard InChI Key | ZUNFEJIJFGNCKP-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CCCOC1=C(C=CC(=C1)CN)OC |
Introduction
Chemical Identity and Structural Analysis
The systematic IUPAC name 3-[3-(diethylamino)propoxy]-4-methoxybenzenemethanamine delineates its molecular architecture:
-
A benzene ring substituted with:
-
A methoxy group (-OCH₃) at the 4-position.
-
A 3-(diethylamino)propoxy chain at the 3-position.
-
An aminomethyl group (-CH₂NH₂) at the benzylic position.
-
Structural Analog Comparision
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 3-[3-(diethylamino)propoxy]-4-methoxybenzenemethanamine likely involves multi-step functionalization of a phenolic precursor. Patent EP0494623A1 outlines analogous routes for acridine derivatives, adaptable to this compound:
Step 1: Alkylation of 4-Methoxyphenol
-
Reaction: 4-Methoxyphenol reacts with 3-chloropropyl-diethylamine under basic conditions (e.g., K₂CO₃) to introduce the propoxy-diethylamino side chain .
Step 2: Aminomethylation
-
Mannich Reaction: Condensation with formaldehyde and ammonium chloride introduces the aminomethyl group :
Optimization and Catalysis
The InCl₃-catalyzed multicomponent reactions described by Liang et al. for pyrano[2,3-c]pyrazoles suggest that Lewis acids could enhance yields in analogous amine syntheses. Ultrasound irradiation (40°C, 20 min) may reduce reaction times compared to conventional heating.
Physicochemical Properties
Spectral Characterization
While direct data for the title compound is scarce, analogs provide insight:
-
IR Spectroscopy: Expected peaks for -NH₂ (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
-
NMR (Hypothetical):
Solubility and Stability
-
Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to tertiary amine and ether groups .
-
Stability: Susceptible to oxidation at the benzylic amine; storage under inert atmosphere recommended.
Industrial and Research Applications
Chemical Intermediate
The compound’s reactive amine and ether groups make it a versatile precursor for:
-
Schiff Base Synthesis: For coordination chemistry and catalyst design .
-
Polymer Modification: As a crosslinking agent in epoxy resins.
Agrochemistry
Methoxy and amino functionalities align with bioactive motifs in herbicides and plant growth regulators .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume